molecular formula C22H24FN5OS2 B2537509 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide CAS No. 1105222-00-1

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

Cat. No. B2537509
CAS RN: 1105222-00-1
M. Wt: 457.59
InChI Key: MWIKFZANLJXCGV-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, a thioether group, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research conducted by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity against test microorganisms, highlighting the chemical versatility and potential therapeutic applications of such structures Başoğlu et al., 2013.

Antibacterial Activities of Piperazine Derivatives

The synthesis and antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives were studied by Wu Qi (2014). This research underscores the structural modification potential for enhancing antibacterial properties, indicating specific derivatives with improved activity Wu Qi, 2014.

Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine

A study by Z. Xia (2015) on novel 1,3,4-thiadiazole amide compounds containing piperazine aimed at synthesizing compounds with inhibitory effects against Xanthomonas campestris pv. oryzae, demonstrating the role of these compounds in developing plant protection agents Z. Xia, 2015.

Antimicrobial and Antitumor Evaluation

Research on the synthesis and antimicrobial evaluation of novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems by Hamama et al. (2017) added to the understanding of the antimicrobial properties of thiadiazole derivatives. The study also touched on the potential antitumor applications, expanding the scope of therapeutic research for these compounds Hamama et al., 2017.

Synthesis of Sparfloxacin Derivatives

Gurunani et al. (2022) explored the synthesis of sparfloxacin derivatives, investigating their antibacterial, antimycobacterial activities, and cytotoxicity. This study illustrates the ongoing interest in modifying piperazine and thiadiazole moieties for enhanced biological activities, including tackling drug-resistant microbial strains Gurunani et al., 2022.

Mechanism of Action

Target of Action

It is known that similar compounds, such as substituted phenylpiperazines, are often neuropharmacologically active and are essential pharmacophores of neuroligands for different receptors such as d2-like dopaminergic, serotoninergic, and other receptors .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering their activity.

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that it may affect various biochemical pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The bioavailability of similar compounds is often influenced by factors such as solubility, permeability, and metabolic stability .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that it may have a range of effects at the molecular and cellular level, including inhibition of viral replication, modulation of inflammatory responses, induction of cell death in cancer cells, inhibition of hiv replication, scavenging of free radicals, inhibition of microbial growth, inhibition of tubercular bacteria, regulation of blood glucose levels, inhibition of malarial parasites, inhibition of cholinesterase, and more .

properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5OS2/c23-18-6-8-19(9-7-18)27-12-14-28(15-13-27)21-25-26-22(31-21)30-16-20(29)24-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIKFZANLJXCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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